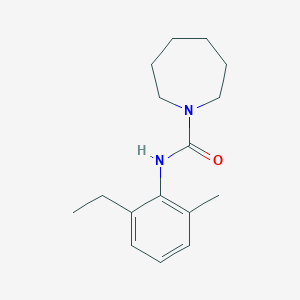
N-(2-ethyl-6-methylphenyl)azepane-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-ethyl-6-methylphenyl)azepane-1-carboxamide, also known as SNC80, is a synthetic compound that belongs to the class of opioids. It is a highly selective agonist of the delta opioid receptor, which is responsible for mediating pain relief, mood regulation, and reward processing. SNC80 has been extensively studied for its potential use in the treatment of chronic pain and addiction, and its unique pharmacological profile makes it a promising candidate for further research.
作用机制
N-(2-ethyl-6-methylphenyl)azepane-1-carboxamide exerts its effects by binding to and activating the delta opioid receptor, which is primarily located in the peripheral nervous system. Activation of this receptor leads to the inhibition of pain signaling pathways and the release of endogenous opioids, which further enhance pain relief. Unlike traditional opioids, this compound does not activate the mu opioid receptor, which is responsible for the majority of the side effects associated with opioid use, such as respiratory depression, constipation, and addiction.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the inhibition of pain signaling pathways, the release of endogenous opioids, and the modulation of mood and reward processing. It has also been shown to have anti-inflammatory effects, which may contribute to its pain-relieving properties.
实验室实验的优点和局限性
One of the main advantages of N-(2-ethyl-6-methylphenyl)azepane-1-carboxamide for lab experiments is its highly selective agonism of the delta opioid receptor, which allows for more precise manipulation of this receptor than traditional opioids. However, this compound is also highly lipophilic, which can make it difficult to work with in certain experimental settings. Additionally, its unique pharmacological profile may make it less effective in certain types of pain or addiction, and further research is needed to fully understand its potential limitations.
未来方向
There are a number of potential future directions for research on N-(2-ethyl-6-methylphenyl)azepane-1-carboxamide. One area of interest is the development of novel drug delivery systems that can improve the pharmacokinetics and pharmacodynamics of this compound. Another area of interest is the investigation of this compound in combination with other drugs, such as nonsteroidal anti-inflammatory drugs or other opioids, to determine if it can enhance their pain-relieving properties or reduce their side effects. Finally, there is a need for further research on the safety and efficacy of this compound in human clinical trials, to determine its potential as a treatment for chronic pain and addiction.
合成方法
N-(2-ethyl-6-methylphenyl)azepane-1-carboxamide can be synthesized using a variety of methods, including solid-phase peptide synthesis, solution-phase synthesis, and microwave-assisted synthesis. One of the most commonly used methods involves the reaction of 2-ethyl-6-methylphenylamine with 1,4-dibromobutane, followed by cyclization with sodium hydride and treatment with acetic anhydride to yield the final product.
科学研究应用
N-(2-ethyl-6-methylphenyl)azepane-1-carboxamide has been extensively studied for its potential use in the treatment of chronic pain and addiction. It has been shown to be highly effective in reducing pain in animal models of chronic pain, and its unique pharmacological profile makes it less prone to abuse and addiction than traditional opioids. This compound has also been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that it may have potential as a treatment for substance abuse disorders.
属性
IUPAC Name |
N-(2-ethyl-6-methylphenyl)azepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O/c1-3-14-10-8-9-13(2)15(14)17-16(19)18-11-6-4-5-7-12-18/h8-10H,3-7,11-12H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCMLXRIBECATHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)N2CCCCCC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-5-ethylfuran-2-carboxamide](/img/structure/B7512000.png)

![1-[4-(3,5-Dimethylbenzoyl)piperazin-1-yl]ethanone](/img/structure/B7512020.png)
![N-cyclopentyl-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B7512023.png)
![2-[2-(2,3-Dihydro-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanylacetonitrile](/img/structure/B7512026.png)




![[2-(1-Methoxypropan-2-ylamino)-2-oxoethyl] 3-(4-chlorophenyl)sulfanylpropanoate](/img/structure/B7512053.png)

![1-methyl-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7512071.png)
![1-[4-(4-Ethylbenzoyl)piperazin-1-yl]ethanone](/img/structure/B7512085.png)
![N,N,1,3-tetramethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7512089.png)